N'-Acetyl-beta-lysine

Description

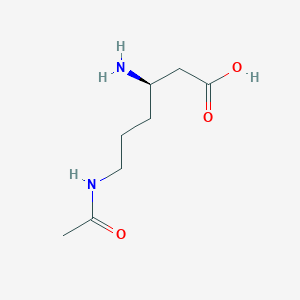

Structure

2D Structure

3D Structure

Properties

CAS No. |

131887-44-0 |

|---|---|

Molecular Formula |

C8H16N2O3 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

(3R)-6-acetamido-3-aminohexanoic acid |

InChI |

InChI=1S/C8H16N2O3/c1-6(11)10-4-2-3-7(9)5-8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t7-/m1/s1 |

InChI Key |

MBZWIPOSTWTKSV-SSDOTTSWSA-N |

SMILES |

CC(=O)NCCCC(CC(=O)O)N |

Isomeric SMILES |

CC(=O)NCCC[C@H](CC(=O)O)N |

Canonical SMILES |

CC(=O)NCCCC(CC(=O)O)N |

Other CAS No. |

131887-44-0 |

Synonyms |

N'-acetyl-beta-lysine Nepsilon-acetyl-beta-lysine |

Origin of Product |

United States |

Biosynthesis of N Acetyl Beta Lysine: Pathways and Enzymatic Mechanisms

Precursor Amino Acid Metabolism

The journey to N'-acetyl-beta-lysine begins with the metabolic pathways responsible for producing its foundational precursor, α-lysine.

In organisms that synthesize this compound, such as methanogenic archaea, the primary route for α-lysine production is the diaminopimelate (DAP) pathway. nih.govasm.orgnih.gov There are two main pathways for lysine (B10760008) biosynthesis in nature: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway. wikipedia.orgscispace.com The DAP pathway is prevalent in prokaryotes and plants, while the AAA pathway is typically found in yeast, protists, and higher fungi. wikipedia.orgfrontiersin.org

The diaminopimelate (DAP) pathway is the established route for α-lysine synthesis in methanogenic archaea that produce this compound. nih.govasm.orgresearchgate.net This pathway starts with aspartate and pyruvate (B1213749) and proceeds through a series of enzymatic steps to produce meso-diaminopimelate, the direct precursor to L-lysine. nih.govwikiwand.com The final step in this pathway is the decarboxylation of meso-diaminopimelate to yield L-lysine. wikipedia.org Genomic analyses of methanogens like Methanosarcina mazei Gö1 have identified the genes encoding the key enzymes of the DAP pathway, including dihydrodipicolinate synthetase, dihydropicolinate reductase, succinyl diaminopimelate aminotransferase, and diaminopimelate decarboxylase. nih.gov The presence and operation of this pathway are crucial for providing the necessary α-lysine pool for the subsequent synthesis of this compound. asm.orgnih.gov

There are several variations of the DAP pathway, including the acetylase, aminotransferase, dehydrogenase, and succinylase pathways, which differ in the steps following the formation of tetrahydrodipicolinate. wikipedia.orgebi.ac.uk These variations ultimately converge to produce meso-diaminopimelate. wikipedia.org

α-Lysine Biosynthesis Pathways in Producing Organisms

Core Enzymatic Steps in this compound Formation

Once α-lysine is synthesized, it undergoes a two-step enzymatic conversion to form this compound. nih.govresearchgate.netnih.gov This process involves an aminomutase and an acetyltransferase. nih.gov

The first and pivotal step in the conversion of α-lysine is catalyzed by the enzyme lysine-2,3-aminomutase, also known as AblA or KamA. nih.govwikipedia.org This enzyme is responsible for isomerizing α-lysine to β-lysine. nih.gov

Lysine-2,3-aminomutase facilitates the migration of the amino group from the C-2 position (α-carbon) of lysine to the C-3 position (β-carbon), resulting in the formation of β-lysine. wikipedia.orgpnas.org This isomerization is a critical step, as β-lysine is the direct substrate for the subsequent acetylation reaction. researchgate.netnih.gov The reaction is reversible, allowing the enzyme to interconvert L-α-lysine and L-β-lysine. nih.govasm.org In some organisms, like Clostridium subterminale, this enzyme plays a role in lysine metabolism, while in others, the resulting β-lysine is a precursor for antibiotic synthesis. nih.gov

Lysine-2,3-aminomutase is a member of the radical S-adenosylmethionine (SAM) superfamily of enzymes. wikipedia.orgnih.gov Its catalytic activity is dependent on several cofactors, including a [4Fe-4S] cluster, S-adenosyl-l-methionine (SAM), and pyridoxal-5'-phosphate (PLP). pnas.orgresearchgate.net The enzyme from Clostridium subterminale has been extensively studied and is known to be a homotetramer. wikipedia.org

The catalytic mechanism involves a radical-based reaction initiated by the reductive cleavage of SAM by the [4Fe-4S] cluster to generate a 5'-deoxyadenosyl radical. wikipedia.orgpnas.org This radical then abstracts a hydrogen atom from the substrate, initiating the rearrangement of the amino group. wikipedia.org PLP is crucial for binding the lysine substrate and stabilizing the radical intermediates formed during the reaction. wikipedia.orgpnas.org The reaction proceeds through an aziridinyl radical intermediate. wikipedia.org

The table below summarizes some of the key enzymatic characteristics of lysine-2,3-aminomutase from Clostridium subterminale.

| Characteristic | Description |

| Enzyme Commission (EC) Number | 5.4.3.2 wikipedia.org |

| Cofactors | S-Adenosyl methionine (SAM), Pyridoxal phosphate (B84403) (PLP), [4Fe-4S] cluster, Zinc (Zn²⁺) wikipedia.orgpnas.org |

| Quaternary Structure | Homotetramer wikipedia.org |

| Optimum pH | 8.0 uniprot.org |

| Optimum Temperature | 37°C uniprot.org |

| Reaction Catalyzed | Interconversion of L-α-lysine and L-β-lysine uniprot.org |

| Mechanism | Radical SAM mechanism wikipedia.org |

The activity of lysine-2,3-aminomutase can be dependent on the presence of reducing agents. asm.org Studies on the enzyme from Porphyromonas gingivalis have shown that its activity is dependent on electron transfer proteins like flavodoxin, ferredoxin, or flavodoxin-NADP+ reductase in the absence of chemical reductants. nih.gov

β-Lysine N-Acetyltransferase (AblB/YodP) Catalysis

The enzyme β-lysine N6-acetyltransferase, encoded by the gene ablB or its homolog yodP, is a key player in the biosynthesis of this compound. genome.jpuniprot.orgqmul.ac.uk This enzyme belongs to the GNAT (GCN-5-related N-acetyltransferase) superfamily, a large and diverse group of enzymes that catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to a substrate. nih.govresearchgate.net In methanogenic archaea, the expression of the genes responsible for this compound synthesis, including ablB, is induced by salt stress, highlighting the compound's role in osmoadaptation. qmul.ac.uknih.govoup.com

The primary function of β-Lysine N-Acetyltransferase is to catalyze the acetylation of the ε-amino group of β-lysine, leading to the formation of this compound. researchgate.netoup.comoup.com This reaction is the terminal step in a two-step biosynthetic pathway where α-lysine is first converted to β-lysine by the enzyme lysine-2,3-aminomutase (AblA). nih.govoup.com

This acetylation effectively neutralizes the positive charge of the ε-amino group of β-lysine, resulting in a zwitterionic, uncharged, and highly water-soluble molecule. oup.comoup.com This property is crucial for its function as a compatible solute, a small organic molecule that helps organisms survive osmotic stress by balancing the osmotic pressure between the cell's cytoplasm and the external environment without interfering with cellular processes. qmul.ac.uknih.govoup.com The genes for lysine-2,3-aminomutase (ablA) and β-lysine acetyltransferase (ablB) have been identified in several methanogenic archaea and are essential for the synthesis of this compound and for growth in high-salt conditions. nih.gov

The preferred acetyl donor for the β-Lysine N-Acetyltransferase (AblB/YodP) is acetyl-coenzyme A (acetyl-CoA). qmul.ac.uknih.gov This is a common characteristic of enzymes within the GNAT superfamily, which utilize acetyl-CoA to acetylate a wide array of substrates. nih.gov The acetylation of β-lysine by AblB is proposed to be mechanistically similar to how certain bacteria detoxify the antibiotic nourseothricin, which also involves the acetylation of a β-lysine moiety.

While the function and substrate of β-Lysine N-Acetyltransferase are well-established, detailed kinetic parameters such as the Michaelis constant (K_m) and maximum reaction velocity (V_max) for the enzyme from methanogenic archaea or Bacillus subtilis are not extensively reported in the currently available scientific literature. Such data would provide quantitative insights into the enzyme's affinity for its substrates, β-lysine and acetyl-CoA, and its catalytic efficiency.

Kinetic analysis of homologous acetyltransferases can provide a general framework for understanding the enzyme's behavior. For instance, a novel GNAT superfamily Nα-acetyltransferase from Salinicoccus halodurans that also acts on a lysine substrate was characterized, and its kinetic parameters were determined, though it acts on the α-amino group of free lysine rather than the ε-amino group of β-lysine. nih.gov The determination of specific kinetic values for AblB/YodP would require purification of the enzyme and subsequent steady-state kinetic assays.

The table below summarizes the key components involved in the acetylation of β-lysine.

| Component | Role |

| β-Lysine | Substrate |

| Acetyl-CoA | Acetyl Donor |

| β-Lysine N-Acetyltransferase (AblB/YodP) | Enzyme |

| This compound | Product |

| Coenzyme A (CoA) | Product |

Genetic Regulation and Molecular Control of N Acetyl Beta Lysine Production

Genomic Organization of Biosynthetic Gene Clusters

The genes responsible for N'-Acetyl-beta-lysine synthesis are typically organized into discrete clusters, facilitating their co-regulation and efficient expression. This genomic arrangement is observed in both the primary producers of this osmolyte, methanogenic archaea, and in organisms possessing homologous gene systems.

In methanogenic archaea, the biosynthesis of this compound is catalyzed by two key enzymes encoded by genes organized in a single operon, termed the abl operon researchgate.net. The synthesis pathway begins with the conversion of α-lysine to β-lysine by a lysine-2,3-aminomutase, the product of the ablA gene. Subsequently, a β-lysine acetyltransferase, encoded by the ablB gene, acetylates β-lysine to form this compound researchgate.netresearchgate.netoup.com.

The architecture of this two-gene operon is highly conserved across various species of methanogens. Genomic analyses have identified the ablA and ablB genes located adjacent to each other on the chromosome in organisms such as Methanosarcina mazei Gö1, Methanosarcina acetivorans, Methanosarcina barkeri, Methanococcus jannaschii, and Methanococcus maripaludis researchgate.net. The consistent gene order and high similarity of the deduced protein sequences across these diverse species indicate a strong evolutionary pressure to maintain both the structure and function of this biosynthetic pathway researchgate.net. Deletion of the abl operon in M. maripaludis resulted in the complete inability to produce this compound and a loss of viability at high salt concentrations, confirming that this operon is essential for its synthesis researchgate.net.

| Organism | Gene 1 | Gene 2 | Genomic Context |

|---|---|---|---|

| Methanosarcina mazei Gö1 | ablA | ablB | Genes are adjacent and co-transcribed as an operon. researchgate.net |

| Methanosarcina acetivorans | ablA | ablB | Conserved gene order. researchgate.net |

| Methanosarcina barkeri | ablA | ablB | Conserved gene order. researchgate.net |

| Methanococcus jannaschii | ablA | ablB | Conserved gene order. researchgate.net |

| Methanococcus maripaludis | ablA | ablB | Conserved gene order. researchgate.net |

Homologs of the archaeal abl genes have been identified in bacteria, notably within the family Bacillaceae. In the common soil bacterium Bacillus subtilis, the yodP-kamA genes encode proteins structurally related to the AblB and AblA enzymes, respectively. KamA is an AblA-related lysine-2,3-aminomutase, and YodP is an AblB-related putative acetyltransferase. These genes are located adjacent to each other, mirroring the structure of the abl operon. However, in B. subtilis, they are part of a larger transcriptional unit, yodT-yodS-yodR-yodQ-yodP-kamA. While this organism possesses the genetic machinery, this compound is not detected during vegetative growth or under osmotic stress conditions.

| Gene | Putative Function | Homology |

|---|---|---|

| kamA | Lysine-2,3-aminomutase | ablA |

| yodP | Putative acetyltransferase | ablB |

| yodQ | Unknown | - |

| yodR | Unknown | - |

| yodS | Unknown | - |

| yodT | Unknown | - |

Transcriptional Regulation in Response to Environmental Cues

The production of this compound is primarily a response to changing environmental conditions, particularly increased external salinity. This adaptation is controlled at the level of gene transcription, ensuring that the energetically expensive synthesis of this osmolyte occurs only when necessary.

In methanogenic archaea, the expression of the abl operon is strictly dependent on salt concentration researchgate.net. Organisms like Methanosarcina thermophila accumulate L-α-glutamate at lower salt levels (below 0.4 M NaCl) but switch to synthesizing and accumulating high intracellular concentrations of this compound (up to 0.6 M) when the external salinity exceeds this threshold nih.govnih.gov. This demonstrates a clear osmotic stress-induced mechanism of gene expression. Northern blot analysis has confirmed that the transcription of the abl operon in M. mazei Gö1 is strictly salt-dependent, providing direct evidence for transcriptional regulation in response to osmotic cues researchgate.net. The accumulation of this compound is a key strategy for coping with high salinity, and its synthesis is tightly regulated by the osmotic potential of the environment oup.com.

While the salt-dependent expression of the abl operon is well-established in archaea, the specific transcription factors that mediate this response have not yet been fully elucidated. The mechanisms of transcriptional regulation in archaea are known to be complex, involving a combination of features seen in both bacteria and eukaryotes nih.gov. Archaeal genomes contain numerous transcription factors, including homologs of bacterial regulators like Lrp/AsnC and MarR, which are involved in responding to various environmental and metabolic signals nih.gov. However, a direct link between these regulators and the abl operon has not been established.

In contrast, the regulation of the homologous yodP-kamA locus in Bacillus subtilis is better understood, although it is not linked to osmotic stress. The expression of this gene cluster is upregulated during the process of sporulation and is controlled by the mother-cell-specific transcription factor, SigE nih.gov. This regulation is part of a developmental pathway rather than an osmoadaptive response, highlighting a divergent evolutionary path for this gene cluster in B. subtilis.

Interplay with Other Compatible Solute Regulatory Networks

The regulation of this compound synthesis does not occur in isolation. It is integrated with the broader metabolic and regulatory networks of the cell, particularly those involving other compatible solutes. A key example of this interplay is the repression of this compound synthesis by other available osmolytes.

In methanogens such as Methanosarcina thermophila, the presence of exogenous glycine (B1666218) betaine (B1666868), another potent compatible solute, leads to the repression of this compound synthesis nih.govnih.gov. In such conditions, the cells will preferentially accumulate the externally provided glycine betaine instead of synthesizing their own osmolyte nih.govnih.gov. This indicates the existence of a regulatory hierarchy or a feedback mechanism that allows the cell to conserve energy by utilizing readily available compatible solutes from the environment. This ability to control the biosynthetic pathway in response to the availability of other solutes demonstrates a sophisticated and efficient osmotically regulated system nih.gov.

Repression by Exogenous Compatible Solutes (e.g., Glycine Betaine)

One of the key regulatory mechanisms governing this compound production is its repression by the presence of other readily available compatible solutes in the environment. This is a metabolically savvy (B1206873) strategy, allowing the organism to conserve the energy and resources required for de novo synthesis when an effective osmoprotectant can be acquired from the surroundings.

A prime example of this is the repression of this compound synthesis by glycine betaine. In methanogenic archaea, such as Methanosarcina thermophila, the presence of exogenous glycine betaine in the growth medium leads to a marked decrease in the synthesis of this compound. Instead of producing their own osmoprotectant, the cells will uptake and accumulate glycine betaine. This indicates a clear regulatory hierarchy where the uptake of an external compatible solute is prioritized over the energetically more expensive process of biosynthesis. This osmotically regulated pathway underscores the adaptability of these microorganisms to fluctuating environmental conditions.

Signaling Pathways in Osmotic Homeostasis (e.g., c-di-AMP)

The maintenance of osmotic homeostasis is a complex process involving sophisticated signaling networks that can sense changes in the external environment and trigger appropriate cellular responses. The cyclic dinucleotide, cyclic di-adenosine monophosphate (c-di-AMP), has emerged as a crucial second messenger in many bacteria and archaea, playing a central role in the response to osmotic stress. While c-di-AMP is known to regulate various aspects of osmotic homeostasis, including the transport of ions and other compatible solutes, its direct role in the regulation of this compound biosynthesis is an area of ongoing investigation.

Current research has not yet established a direct mechanistic link between c-di-AMP signaling and the transcriptional or enzymatic regulation of the abl operon or the AblA and AblB enzymes. However, given the central role of c-di-AMP in orchestrating the osmotic stress response in microorganisms that also produce this compound, it is plausible that this signaling molecule may have an indirect influence on its production. Future research is needed to elucidate the precise signaling cascades that connect osmotic stress sensing to the genetic regulation of this compound synthesis, and to determine if c-di-AMP plays a direct or indirect role in this process.

Evolutionary Insights into Biosynthetic Gene Dissemination

The widespread presence of this compound as a compatible solute across diverse microbial taxa points to a fascinating evolutionary history of its biosynthetic pathway. The dissemination of the genes responsible for its production is thought to have been shaped by both vertical descent and horizontal gene transfer events.

Phylogenomic Analysis and Evidence for Horizontal Gene Transfer

Phylogenomic analyses of the genes encoding lysine-2,3-aminomutase (ablA) and β-lysine acetyltransferase (ablB) have revealed their presence in a variety of archaeal and bacterial lineages. nih.govresearchgate.net The genes are often found organized in a conserved operon structure, suggesting a strong selective pressure to maintain their co-localization and co-regulation. nih.govnih.gov

The distribution of the abl operon is not always consistent with the established phylogeny of the organisms in which it is found. For instance, the presence of highly similar ablA and ablB homologues in distantly related species is a strong indicator of horizontal gene transfer (HGT). This process, where genetic material is exchanged between different organisms, is a major driver of microbial evolution, allowing for the rapid acquisition of new metabolic capabilities.

Evidence for HGT of the this compound biosynthetic genes is supported by several observations:

Patchy Phylogenetic Distribution: The presence of the abl operon in some members of a particular microbial group but not in others suggests that it was not inherited from a common ancestor but rather acquired independently.

High Sequence Similarity Between Distant Relatives: The discovery of abl genes in certain bacteria that are remarkably similar to those found in archaea points to inter-domain HGT events.

Association with Mobile Genetic Elements: The location of the abl operon on plasmids or other mobile genetic elements in some organisms would provide direct evidence for its transferability.

One study has suggested a potential link between the dissemination of these genes and BORG (big, extrachromosomal elements in methanotrophic archaea) extrachromosomal elements, which could act as vehicles for HGT. researchgate.net The presence of abl-like gene clusters in bacteria, such as the yodP-kamA genes in Bacillus subtilis, further supports the hypothesis of HGT between archaea and bacteria. nih.gov

| Gene | Organism | Evidence of HGT |

| ablA/ablB | Methanogenic Archaea | Widespread, conserved operon structure |

| yodP/kamA | Bacillus subtilis | Homologous to archaeal abl genes |

| Organism Group | Presence of this compound Biosynthesis Genes | Implication |

| Methanogenic Archaea | Common | Core osmoprotection strategy |

| Some Bacteria | Sporadic | Likely acquired via HGT |

The ongoing analysis of microbial genomes is likely to uncover more instances of HGT for the this compound biosynthetic pathway, providing a clearer picture of its evolutionary trajectory and its role in the adaptation of microorganisms to saline and hypersaline environments.

Physiological and Ecological Roles of N Acetyl Beta Lysine in Microorganisms

Primary Role as a Compatible Solute in Osmotic Stress Adaptation

The principal function of N'-Acetyl-beta-lysine is to serve as a compatible solute, a small organic molecule that helps organisms adapt to osmotic stress. By accumulating these solutes, microbial cells can increase their internal solute concentration to balance the external environment, thereby preventing water loss and maintaining cell turgor.

The synthesis and accumulation of this compound are tightly regulated by the external osmotic conditions. In environments with low salinity, its concentration within the cell is negligible. However, as the external solute concentration increases, microorganisms trigger the production of this osmolyte.

For instance, the nonmarine methanogen Methanosarcina thermophila begins to synthesize this compound when the external NaCl concentration exceeds 0.4 M. nih.govnih.gov Below this threshold, it primarily accumulates glutamate (B1630785). nih.govnih.govnih.gov As osmotic stress intensifies, the intracellular concentration of this compound can reach substantial levels, up to 0.6 M in Ms. thermophila and the marine species Methanogenium cariaci. nih.govnih.gov In some Methanosarcina species, the concentration can even exceed 1.1 osmol/kg under severe hyperosmotic conditions. nih.gov Studies have shown a direct correlation between the NaCl content in the growth medium and the intracellular levels of this compound, with the highest concentrations observed at the upper limits of salt tolerance for each specific strain. researchgate.net

Table 1: Intracellular Accumulation of this compound in Response to Osmotic Stress

| Organism | External Condition | Intracellular this compound Concentration |

|---|---|---|

| Methanosarcina thermophila | > 0.4 M NaCl | Up to 0.6 M |

| Methanogenium cariaci | High Solute Concentration | Up to 0.6 M |

This compound provides osmoprotection through its physicochemical properties. The biosynthesis of this compound from its precursor, α-lysine, involves two enzymatic steps that convert a basic amino acid into a zwitterionic, uncharged molecule. oup.com This neutrality is critical for a compatible solute, as it prevents interference with protein function, enzyme activity, and other vital cellular processes, even at high concentrations. nih.govnih.gov

Phylogenetic Distribution and Ecological Significance

While initially thought to be unique to a specific group of archaea, the ability to synthesize this compound has been identified in a broader range of microorganisms, highlighting its ecological importance in various anaerobic and saline environments.

This compound is a prominent and widespread compatible solute among methanogenic archaea. nih.gov It has been identified in a broad range of species across different phylogenetic orders, including Methanococcales, Methanomicrobiales, and Methanosarcinales. oup.com The genes responsible for its synthesis, encoding lysine-2,3-aminomutase (ablA) and β-lysine acetyltransferase (ablB), have been identified on the chromosomes of various methanogens such as Methanosarcina mazei, Methanosarcina acetivorans, and Methanococcus maripaludis. nih.gov The expression of these genes is strictly dependent on salt concentration, and their deletion renders the cells unable to produce this compound and incapable of growing in high-salt conditions, confirming its essential role in their osmoadaptation. nih.gov

For a considerable time, this compound was considered a compatible solute exclusive to methanogenic archaea. oup.comnih.gov However, subsequent research has revealed its presence in the bacterial domain. It has been found to accumulate under salt stress in several strains of green sulfur bacteria (GSB), which are obligately anaerobic photoautotrophs. researchgate.netoup.com In these bacteria, this compound is part of a mixture of compatible solutes that also includes trehalose, α-glutamate, and β-glutamate. oup.com

Furthermore, the synthesis of this compound has been identified in Bacillus cereus, a facultative aerobic bacterium. oup.com This discovery was significant as it was the first time this osmolyte was found in a microbe that is not a strict anaerobe. oup.com Genomic data predicted the ability of B. cereus to produce the compound, and this was later confirmed by nuclear magnetic resonance analyses of cells grown in high-salt media. oup.com While Bacillus subtilis possesses homologous genes (yodP-kamA), it does not naturally produce detectable amounts of this compound under osmotic stress; however, overexpression of these genes in B. subtilis leads to significant synthesis of the compound. nih.gov

Metabolic Interconnections and Functional Redundancy with Other Osmolytes

Microorganisms often employ a suite of strategies to cope with osmotic stress, and the synthesis of this compound is integrated with other metabolic and regulatory pathways.

The biosynthesis of this compound begins with the amino acid α-lysine. acs.org Through the sequential action of lysine-2,3-aminomutase and β-lysine acetyltransferase, α-lysine is converted into this compound. researchgate.netoup.comnih.gov This pathway represents a unique, osmotically regulated metabolic route. nih.govnih.gov

In many organisms, there is a degree of functional redundancy with other compatible solutes. As mentioned, Methanosarcina thermophila accumulates α-glutamate at moderate salinity before switching to this compound synthesis at higher salt concentrations. nih.govnih.gov This indicates a tiered response to increasing osmotic stress.

Furthermore, the de novo synthesis of this compound can be repressed if a suitable osmoprotectant is available from the environment. When methanogens are grown in the presence of glycine (B1666218) betaine (B1666868), a highly effective compatible solute, they will uptake this compound and accumulate it intracellularly. nih.govnih.govnih.gov This uptake leads to the partial or complete repression of this compound synthesis, demonstrating a clear metabolic preference for uptaking pre-formed osmolytes over synthesizing them, which is an energy-conserving strategy. nih.govnih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| α-lysine |

| β-lysine |

| Glutamate / α-glutamate |

| β-glutamate |

| Glycine betaine |

Compensatory Mechanisms with Amino Acids (e.g., Glutamate, Alanine)

Microorganisms often employ a hierarchical or compensatory strategy for accumulating compatible solutes in response to osmotic stress. This compound is a key player in this adaptive response, often synthesized when the accumulation of other primary osmolytes, such as glutamate and alanine, is insufficient to counteract the external osmotic pressure.

In the methanogenic archaeon Methanosarcina mazei, a clear compensatory relationship between glutamate and this compound has been observed. At moderate salt concentrations (around 400 mM NaCl), M. mazei primarily accumulates glutamate to maintain its turgor pressure. However, as the salinity increases to higher levels (e.g., 800 mM NaCl), the synthesis of this compound is initiated, and it becomes a significant intracellular solute in addition to glutamate. d-nb.info This demonstrates a two-tiered response where glutamate serves as the initial osmoprotectant, and this compound is produced as a secondary, more potent compatible solute for survival in more extreme saline conditions.

Furthermore, research has indicated that the role of this compound is not always essential for growth under high salinity and can be substituted by other amino acids. In some cases, a combination of glutamate and alanine can fulfill a similar osmoprotective function, highlighting the metabolic flexibility of these microorganisms. d-nb.info This substitution underscores the intricate and adaptable nature of microbial strategies to cope with osmotic challenges, where the specific compatible solute utilized can depend on environmental conditions and the availability of metabolic precursors.

The following table summarizes the compensatory osmolyte strategy observed in Methanosarcina mazei:

| External NaCl Concentration | Primary Compatible Solute(s) | Role of this compound |

| Moderate (~400 mM) | Glutamate | Not significantly synthesized |

| High (~800 mM) | Glutamate and this compound | Synthesized as a major osmoprotectant |

| High (with alternative sources) | Glutamate and Alanine | Can be functionally replaced |

Diversification of Osmolyte Strategies across Microbial Domains

The utilization of this compound as a compatible solute is not uniform across all microbial domains. Its prevalence and physiological role showcase the diverse evolutionary strategies that Archaea and Bacteria have developed to adapt to osmotic stress.

In Archaea: this compound is a hallmark compatible solute in many methanogenic archaea, particularly those in the orders Methanosarcinales and Methanococcales. nih.gov For these organisms, which often inhabit anaerobic and saline environments, the synthesis of this compound is a critical adaptation for survival. The production of this compound is tightly regulated by the external salt concentration, with the genes responsible for its synthesis being induced under high-salt conditions. nih.gov The ability of these archaea to synthesize this compound underscores a specialized metabolic pathway that has evolved to cope with the osmotic challenges of their ecological niches. The synthesis of this compound can also be influenced by the availability of other compatible solutes. For instance, if an osmoprotectant like glycine betaine is present in the environment, methanogens can take it up and repress the synthesis of this compound, demonstrating a metabolically economical strategy. d-nb.infonih.gov

In Bacteria: The presence and role of this compound in the domain Bacteria are less clear-cut. While the genetic capacity to synthesize this compound has been identified in some bacteria, such as the soil bacterium Bacillus subtilis, it does not appear to serve as a primary osmoprotectant in vegetative cells. nih.gov In B. subtilis, the genes homologous to those for this compound synthesis in archaea are not induced by osmotic stress during normal growth. nih.gov This suggests that in some bacteria, this compound may have a different physiological function or is only produced under specific conditions that are not primarily related to osmotic stress. This contrasts sharply with the central role it plays in the osmotic adaptation of many methanogenic archaea.

This divergence highlights the different evolutionary paths taken by Archaea and Bacteria in developing their osmolyte strategies. While many archaea have evolved specialized pathways for the synthesis of unique compatible solutes like this compound, many bacteria rely on a different suite of osmolytes, such as proline and glycine betaine, or have repurposed the genetic machinery for this compound for other cellular processes.

The table below illustrates the differing roles of this compound across microbial domains:

| Microbial Domain | Role of this compound in Osmotic Stress | Representative Organisms |

| Archaea | Primary compatible solute under high salt stress | Methanosarcina mazei, Methanococcus maripaludis |

| Bacteria | Not a primary compatible solute in vegetative cells | Bacillus subtilis |

Advanced Research Methodologies and Applications of N Acetyl Beta Lysine Studies

Analytical Techniques for Detection and Characterization

Precise and sensitive analytical methods are fundamental to understanding the role and production of N'-Acetyl-beta-lysine. Researchers employ a combination of spectroscopic and chromatographic techniques to identify, quantify, and characterize this unique beta-amino acid derivative.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive identification and structural elucidation of this compound. In seminal studies on methanogenic archaebacteria, NMR spectroscopy was instrumental in identifying the novel modified beta-amino acid synthesized in response to high osmotic stress nih.govnih.gov. This powerful, non-destructive method allows researchers to determine the precise molecular structure by analyzing the magnetic properties of atomic nuclei.

For instance, 1H-NMR and 13C-NMR spectra provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule, respectively. This enables the unambiguous assignment of the acetyl group to the epsilon-amino group of the beta-lysine (B1680149) backbone. Modified NMR methods, such as those developed for observing IDP (intrinsically disordered proteins) backbone residues, can be adapted to provide clear signals for the acetamide (B32628) functional group created upon lysine (B10760008) Nε acetylation nih.gov. The chemical shifts observed in these spectra serve as a unique fingerprint for the compound, confirming its identity in complex biological extracts.

Table 1: Representative NMR Spectroscopy Applications in Acetylated Lysine Studies

| Technique | Application | Key Findings | Reference |

|---|---|---|---|

| 1D & 2D NMR | Structural identification of this compound in Methanosarcina thermophila | Confirmed the presence and structure of the compound as a response to osmotic stress. | nih.gov |

| [¹H, ¹³C]-HSQC | Monitoring of lysine Nε acetylation | Demonstrated ease of detecting acetylated lysine residues with high sensitivity. | nih.gov |

High-Performance Liquid Chromatography (HPLC) is a vital tool for the separation and quantification of this compound from complex biological matrices. Specifically, ion-exchange HPLC has been effectively used in the analysis of this compound from methanogenic archaebacteria nih.govnih.gov. This technique separates molecules based on their net charge, which is particularly effective for amino acids and their derivatives.

Reversed-phase HPLC methods have also been developed and validated for the quantification of lysine and related compounds nih.gov. These methods often involve pre-column derivatization, for example with dansyl chloride, to enhance detection by fluorescence, providing high sensitivity and selectivity nih.gov. The retention time of this compound under specific column and mobile phase conditions allows for its accurate quantification in cell extracts, enabling researchers to measure its intracellular concentration under different environmental conditions.

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a highly sensitive technique for detecting and identifying metabolites like this compound. In the field of metabolomics, high-resolution MS allows for the accurate mass determination of compounds in a sample, which aids in their identification researchgate.netnih.gov. Tandem mass spectrometry (MS/MS) further provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions. This method can distinguish acetylated peptides from unmodified ones by a characteristic mass shift of +42.0106 Da nih.gov.

Isotope tracing experiments utilize stable isotopes (e.g., ¹³C-labeled lysine) to track the metabolic fate of precursors through a biosynthetic pathway figshare.com. By feeding organisms a labeled substrate and analyzing the resulting metabolites with MS, researchers can confirm the direct precursors and intermediates of the this compound synthesis pathway. This approach provides direct evidence for the enzymatic steps involved in its formation from α-lysine figshare.compnas.org.

Genetic Manipulation and Recombinant Production Strategies

Understanding and harnessing the biosynthesis of this compound involves targeted genetic manipulation and the development of recombinant production systems. These strategies are essential for validating the biosynthetic pathway and for producing the compound in larger quantities for further study.

The biosynthesis of this compound is understood to proceed via a two-step enzymatic pathway from α-lysine, catalyzed by lysine-2,3-aminomutase (AblA) and β-lysine acetyltransferase (AblB) nih.govresearchgate.netresearchgate.net. To validate the function of the genes encoding these enzymes, gene deletion studies are performed. In Bacillus subtilis, a region containing the yodP-kamA genes, which are homologous to ablA and ablB, was deleted nih.gov. While the deletion had no observable effect on growth under normal or osmotic stress conditions in its native context, this type of study is crucial for confirming gene function nih.gov. In pathway validation, the deletion of a key gene should abolish the production of the target compound. Subsequent reintroduction of the gene (complementation) should then restore its synthesis, providing conclusive evidence of the gene's role.

To overcome the limited availability of this compound from its native producers, researchers have developed recombinant biosynthesis strategies. This involves overexpressing the necessary genes in a suitable host organism.

Homologous Overexpression: In one approach, the yodP-kamA genes from Bacillus subtilis were overexpressed within B. subtilis itself, but outside of their normal genetic regulation, using an inducible promoter nih.gov. This homologous overexpression strategy led to the successful synthesis of considerable amounts of this compound, reaching a concentration of 0.28 μmol/mg of protein nih.gov.

Heterologous Overexpression: A more common strategy is heterologous expression, where the biosynthetic genes are introduced into a different, well-characterized host organism like Escherichia coli or Halomonas elongata. Researchers have successfully achieved heterologous synthesis of this compound in H. elongata by expressing the kamA and yodP genes from B. subtilis. This resulted in a production yield of 1.4 to 1.6 mg/g dry cell weight uni-bonn.de. Similarly, various combinations of genes, such as kamA from Clostridium pasteurianum or ablA from Methanosarcina mazei, have been used for production in E. coli uni-bonn.de. These recombinant strategies are key to enabling large-scale production of this compound for detailed biophysical studies and potential applications.

Table 2: Examples of Recombinant Production of this compound

| Host Organism | Overexpressed Genes | Production System | Yield | Reference |

|---|---|---|---|---|

| Bacillus subtilis | yodP-kamA (B. subtilis) | Homologous overexpression | 0.28 μmol/mg protein | nih.gov |

| Halomonas elongata | kamA and yodP (B. subtilis) | Heterologous overexpression | 1.4 - 1.6 mg/g dry cell weight | uni-bonn.de |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| N(ε)-acetyl-β-lysine |

| α-Lysine |

| beta-lysine |

| Glutamate (B1630785) |

| Glycine (B1666218) betaine (B1666868) |

| Dansyl chloride |

Enzymological Studies of Biosynthetic Enzymes

The biosynthesis of this compound is a two-step enzymatic process that begins with the conversion of L-α-lysine to L-β-lysine, followed by the acetylation of L-β-lysine. This pathway is particularly significant in certain methanogenic archaea, where the final product acts as a compatible solute to protect the organism against osmotic stress. nih.govnih.govnih.gov The enzymes responsible are Lysine 2,3-aminomutase and β-lysine acetyltransferase, encoded by the ablA and ablB genes, respectively. nih.govresearchgate.net

The in vitro reconstitution of a metabolic pathway involves the purification of individual enzymes and the demonstration of their collective activity in a controlled, cell-free environment. For this compound, this would involve the sequential reaction of its two core biosynthetic enzymes.

The hypothetical pathway, based on genetic and physiological evidence in methanogens like Methanosarcina mazei, proceeds as follows nih.govresearchgate.net:

Isomerization: L-α-Lysine is converted to L-β-lysine by the enzyme Lysine 2,3-aminomutase (AblA).

Acetylation: The resulting L-β-lysine is then acetylated at the ε-amino group by β-lysine acetyltransferase (AblB), using an acetyl donor like acetyl-CoA, to form this compound.

Genetic studies have been crucial in identifying these components. In several methanogenic archaea, the genes ablA and ablB are organized in a salt-inducible operon. nih.gov Deletion of this operon in Methanococcus maripaludis resulted in the inability to produce this compound and a loss of viability at high salt concentrations, confirming the essential role of these two enzymes in the pathway. nih.gov While the individual enzymes have been the subject of detailed mechanistic studies, particularly Lysine 2,3-aminomutase, comprehensive reports on the complete reconstitution of the pathway by combining the purified components in vitro to convert α-lysine to the final acetylated product are not extensively detailed in the current body of literature. Such reconstitution would be pivotal for confirming the sufficiency of these two enzymes and for detailed kinetic modeling of the pathway.

The two enzymes in the this compound biosynthetic pathway have distinct catalytic mechanisms and substrate interactions.

Lysine 2,3-aminomutase (AblA): This enzyme catalyzes the challenging 1,2-rearrangement of an amino group. It belongs to the radical S-Adenosylmethionine (SAM) superfamily of enzymes. wikipedia.org Its catalytic cycle is complex and requires several cofactors:

S-Adenosylmethionine (SAM): Used to generate a 5'-deoxyadenosyl radical, which initiates the catalytic cycle by abstracting a hydrogen atom from the substrate. wikipedia.orgresearchgate.net

[4Fe-4S] Cluster: An iron-sulfur cluster is essential for the reductive cleavage of SAM to form the radical. wikipedia.org

Pyridoxal 5'-phosphate (PLP): The substrate, L-lysine, forms a Schiff base with PLP. This binding is crucial for activating the substrate and stabilizing the radical intermediates formed during the reaction. wikipedia.orgnih.gov

The mechanism involves the formation of a substrate-based radical intermediate, which has been shown through rapid mix-freeze-quench electron paramagnetic resonance (EPR) studies to be kinetically competent. nih.gov The turnover number for the enzyme from Clostridium subterminale was determined to be approximately 24 s⁻¹ at 21°C, a rate consistent with its role as a catalytic intermediate. nih.gov The reaction involves both intramolecular and intermolecular hydrogen transfer, suggesting a mechanism where the 5'-deoxyadenosine (B1664650) intermediate can exchange hydrogen atoms with the solvent or other substrate molecules. researchgate.net

| Property | Description | Source(s) |

| Enzyme | Lysine 2,3-aminomutase (EC 5.4.3.2) | wikipedia.org |

| Reaction | L-α-lysine ⇌ L-β-lysine | nih.gov |

| Family | Radical SAM Enzymes | wikipedia.org |

| Cofactors | S-Adenosylmethionine (SAM), [4Fe-4S] cluster, Pyridoxal 5'-phosphate (PLP) | wikipedia.orgnih.gov |

| Mechanism | Involves a 5'-deoxyadenosyl radical abstracting a hydrogen atom from the PLP-bound substrate to form a substrate radical intermediate. | researchgate.netnih.gov |

| Kinetic Data | Turnover number (k_cat) of ~24 s⁻¹ (for Clostridium enzyme at 21°C). | nih.gov |

β-lysine acetyltransferase (AblB): This enzyme catalyzes the final step of the pathway: the transfer of an acetyl group to the ε-amino group of β-lysine. It is presumed to be a member of the Gcn5-related N-acetyltransferase (GNAT) superfamily, which are known to catalyze a wide range of acetylation reactions in all domains of life. frontiersin.orgasm.org GNATs typically utilize acetyl-CoA as the acetyl donor and employ a conserved catalytic mechanism. While the genetic necessity of ablB for this compound synthesis is well-established, detailed enzymological studies focusing on its specific substrate interactions, kinetic parameters (such as K_m for β-lysine and acetyl-CoA), and catalytic mechanism are not as extensively documented as for Lysine 2,3-aminomutase.

This compound as a Tool in Broader Acetylation Research

Lysine acetylation is a fundamental post-translational modification (PTM) that regulates thousands of proteins in both prokaryotes and eukaryotes. nih.govasm.org Research in this area often relies on specific substrates and markers to probe the activity of the enzymes involved: lysine acetyltransferases (KATs) and lysine deacetylases (KDACs). nih.gov

In the context of broader acetylation research, the primary molecule of interest is N-epsilon-acetyl-lysine, the acetylated form of the proteinogenic amino acid α-lysine. wikipedia.org Synthetic peptides containing N-epsilon-acetyl-lysine are standard substrates used in assays to measure the activity of KDACs. nih.govresearchgate.net Conversely, unacetylated peptides are used to measure the activity of KATs.

This compound, as a modified β-amino acid, is not typically used as a general substrate or marker for characterizing the vast families of KATs and KDACs that regulate protein function. Its biosynthesis is catalyzed by a specific enzyme (β-lysine acetyltransferase) that recognizes β-lysine, a non-proteinogenic amino acid. nih.gov Most protein-modifying KATs and KDACs have evolved to recognize and act upon lysine residues within a specific peptide sequence context of a larger protein substrate. nih.gov Therefore, the utility of free this compound as a universal tool for assaying these enzyme families is limited, as it may not be recognized or processed by enzymes that target N-epsilon-acetyl-lysine in a protein context.

| Feature | This compound | N-epsilon-acetyl-lysine |

| Structure | Acetylated derivative of β-lysine (3,6-diaminohexanoic acid). | Acetylated derivative of α-lysine (2,6-diaminohexanoic acid). wikipedia.org |

| Primary Role | Compatible solute (osmolyte) in methanogenic archaea. nih.govnih.gov | Post-translational modification of proteins. nih.govasm.org |

| Biosynthesis | Synthesized from β-lysine by β-lysine acetyltransferase (AblB). nih.gov | Added to proteins by Lysine Acetyltransferases (KATs). nih.gov |

| Use in Assays | Not commonly used as a general substrate for KATs/KDACs. | Standard component of substrates for assaying KAT and KDAC activity. nih.govresearchgate.net |

The study of this compound, while focused on its role as an osmolyte, provides significant indirect contributions to the broader understanding of lysine acetylation in microbes. Its primary contribution is demonstrating the functional diversity of lysine acetylation beyond its well-known role as a reversible post-translational modification for protein regulation.

Expanding the Functional Repertoire of Acetylation: The synthesis of this compound highlights that microbial cells utilize lysine acetylation for metabolic adaptation and survival under environmental stress, in this case, high salinity. nih.govnih.gov This is distinct from the more commonly studied role of N-epsilon-lysine acetylation in regulating the activity of metabolic enzymes or transcription factors. nih.govfrontiersin.org It underscores that acetylation is a versatile chemical strategy employed by microbes for multiple purposes.

Identifying Novel Acetyltransferases: The discovery of the β-lysine acetyltransferase (AblB) adds to the growing family of microbial acetyltransferases. nih.gov Characterizing such enzymes expands our knowledge of their substrate specificity and evolutionary divergence. It shows that while many KATs target lysine residues within proteins, others have evolved to acetylate small molecules, contributing to the metabolic landscape of the cell.

Link Between Metabolism and Stress Response: The biosynthesis of this compound is tightly regulated by environmental cues (salt concentration), linking the central metabolite acetyl-CoA directly to an osmoprotective response. nih.gov This provides a clear example of how microbial metabolism and PTM-like enzymatic machinery are integrated to ensure cellular homeostasis. While not a direct PTM of a regulatory protein, the synthesis of this acetylated compound is a key post-translational event in the broader sense of cellular adaptation. The study of its osmotically regulated biosynthetic pathway serves as a model for how microbes can control metabolic flux in response to external stimuli. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.